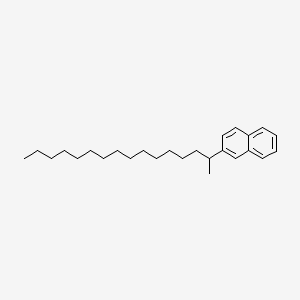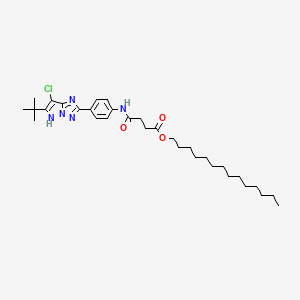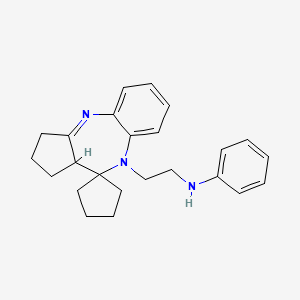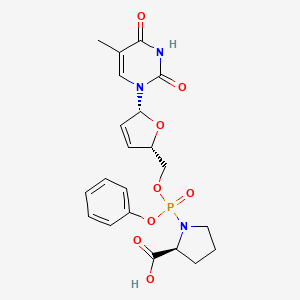
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of proline, pyrimidine, and furan, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- likely involves multiple steps, including the formation of the pyrimidine and furan rings, followed by their attachment to the proline backbone. Common synthetic methods might include:
Cyclization reactions: to form the pyrimidine and furan rings.
Condensation reactions: to link these rings to the proline structure.
Phosphorylation reactions: to introduce the phenoxyphosphinyl group.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions and protein folding.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of specialized materials.
Mécanisme D'action
The mechanism by which L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- exerts its effects would depend on its specific interactions with molecular targets. These might include:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Incorporation into biological molecules: Influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline derivatives: Compounds with similar proline backbones but different functional groups.
Pyrimidine analogs: Molecules with similar pyrimidine rings but different substituents.
Furan derivatives: Compounds featuring the furan ring with various modifications.
Uniqueness
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is unique due to its combination of proline, pyrimidine, and furan elements, which might confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
184031-62-7 |
|---|---|
Formule moléculaire |
C21H24N3O8P |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
(2S)-1-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H24N3O8P/c1-14-12-23(21(28)22-19(14)25)18-10-9-16(31-18)13-30-33(29,32-15-6-3-2-4-7-15)24-11-5-8-17(24)20(26)27/h2-4,6-7,9-10,12,16-18H,5,8,11,13H2,1H3,(H,26,27)(H,22,25,28)/t16-,17-,18+,33?/m0/s1 |
Clé InChI |
QRKPZXUYBIHGDX-RATYACGJSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N3CCC[C@H]3C(=O)O)OC4=CC=CC=C4 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(N3CCCC3C(=O)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


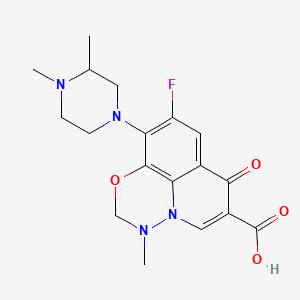
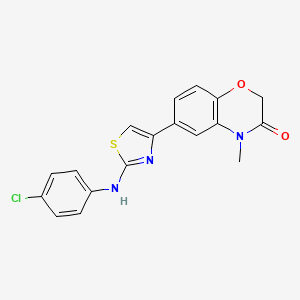

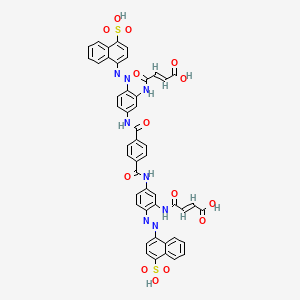


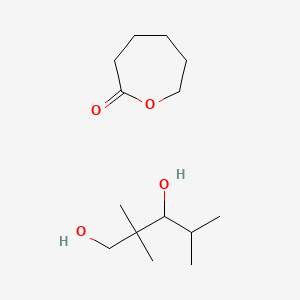

![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
